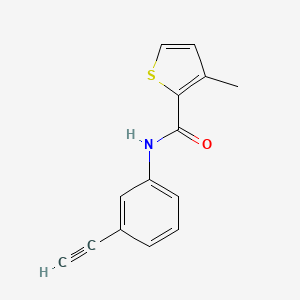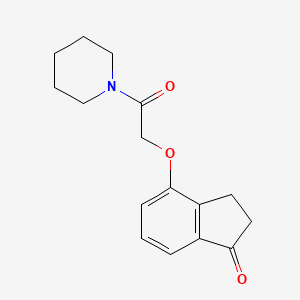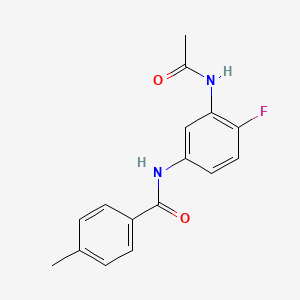
N-(2-phenylethyl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)piperidine-1-sulfonamide, commonly known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPS belongs to the class of sulfonamide compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of PPS is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. PPS has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. PPS also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, PPS has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PPS has been shown to have various biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, PPS has been found to reduce oxidative stress and improve mitochondrial function. PPS has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, further studies are needed to determine the exact biochemical and physiological effects of PPS in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PPS in lab experiments is its relatively simple synthesis method. PPS is also readily available and can be purchased from chemical suppliers. Additionally, PPS has been extensively studied for its biological activities, which makes it a promising compound for further research. However, one of the limitations of using PPS in lab experiments is its potential toxicity. PPS has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PPS. One area of research is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of PPS in the brain and its potential therapeutic effects in humans. Another area of research is the development of PPS analogs with improved pharmacological properties. Additionally, PPS may have potential applications in the field of cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. Further studies are needed to determine the exact mechanism of action of PPS in cancer cells and its potential use in cancer therapy.
Conclusion:
In conclusion, PPS is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPS has been studied for its anti-inflammatory and analgesic effects, as well as its neuroprotective effects. However, further studies are needed to determine the exact mechanism of action of PPS and its potential therapeutic applications in humans.
Méthodes De Synthèse
PPS can be synthesized by reacting 2-phenylethylamine with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of PPS, which can be purified by recrystallization or column chromatography. The synthesis of PPS is relatively straightforward and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
PPS has been studied for its potential therapeutic properties in various scientific research fields. One of the primary areas of research is its anti-inflammatory and analgesic effects. PPS has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, PPS has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-phenylethyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-18(17,15-11-5-2-6-12-15)14-10-9-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQENVURSRMCYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)
![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)



![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)
![6-[(3,4-Dimethylphenyl)sulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7509105.png)
![3-[3-(2-methoxyethoxy)propyl]-1H-quinazoline-2,4-dione](/img/structure/B7509115.png)
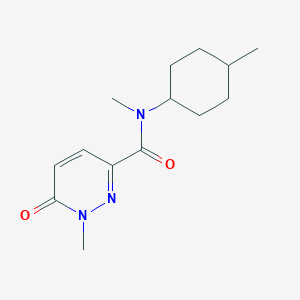
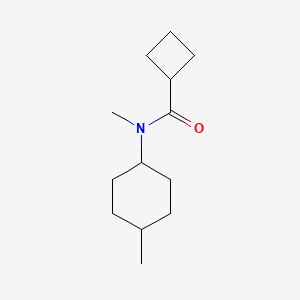
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)
